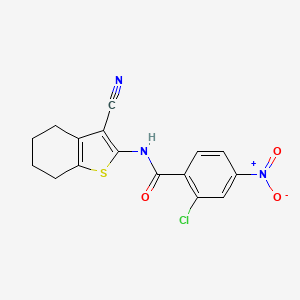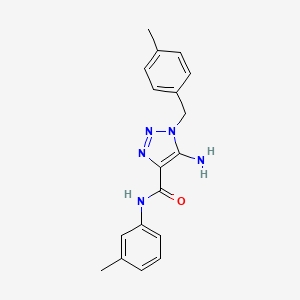
4-(3-Pyrrolidinylcarbonyl)-morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
Again, specific chemical reactions involving “4-(3-Pyrrolidinylcarbonyl)-morpholine hydrochloride” are not available. But, similar compounds like pinacol boronic esters undergo various transformations including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Applications De Recherche Scientifique
Chemical and Pharmacological Interest in Morpholine and Pyrans Derivatives
Morpholine is recognized for its incorporation into various organic compounds with diverse pharmacological activities. Research highlights the pharmacological profile of morpholine derivatives, showing their broad spectrum of potential uses. Morpholine and pyran analogues are crucial due to their versatile applications in the chemical and pharmacological domains, serving as a foundation for the development of novel derivatives with significant activities (Asif & Imran, 2019).
Photocatalytic Degradation of Pollutants
Studies on the photocatalytic degradation of pollutants, including morpholine, provide insights into the environmental applications of related compounds. The identification of intermediate products from morpholine degradation helps understand the potential environmental impacts and the complexity of photocatalytic pathways, offering a basis for designing compounds with minimized adverse environmental effects (Pichat, 1997).
Antioxidant Activity Analysis
Research on antioxidant activity has broadened the scope of morpholine derivatives in various fields. The exploration of antioxidant assays, including those based on morpholine compounds, aids in the identification and evaluation of new antioxidants, highlighting the potential of morpholine derivatives in enhancing antioxidant capacity in biological systems (Munteanu & Apetrei, 2021).
Electrochemical Applications
The study of electrochemical reduction mechanisms of morpholine-containing compounds illuminates their potential in ionic liquids and other organic salts. This research offers insights into the selection and design of morpholine derivatives for specific electrochemical characteristics, providing a pathway for the development of novel electrochemical systems (Lane, 2012).
Synthetic Approaches to Spiro-Alkaloids
The synthesis of spiro-alkaloids with morpholine moieties, such as acortatarins and shensongines, highlights the significance of morpholine in producing compounds with potent antioxidative properties. This review sheds light on synthetic strategies for accessing these alkaloids, opening avenues for the creation of new therapeutics for diseases linked to reactive oxygen species (Faisal et al., 2018).
Propriétés
IUPAC Name |
morpholin-4-yl(pyrrolidin-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-9(8-1-2-10-7-8)11-3-5-13-6-4-11;/h8,10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXZGWTXOXEXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyrrolidinylcarbonyl)-morpholine HCl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-pentylcyclohexyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2773350.png)



![N-[[5-(Dimethylamino)pyrimidin-2-yl]methyl]but-2-ynamide](/img/structure/B2773355.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2773357.png)
![2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B2773358.png)
![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B2773359.png)
![(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2773360.png)
![2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2773361.png)

![6-Methyl-2-[(pyridin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2773366.png)
![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2773370.png)
